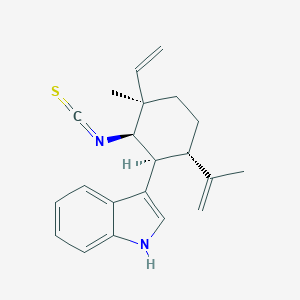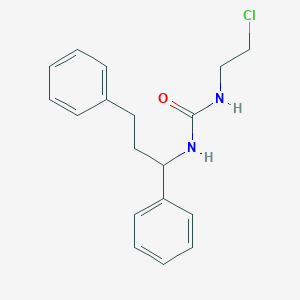
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of alkylating agents and has been shown to possess anticancer properties.
Mecanismo De Acción
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- exerts its anticancer effects by alkylating DNA and RNA molecules, which leads to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. It also inhibits the activity of certain enzymes that are necessary for the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its potency. It has been shown to be effective in the treatment of various types of cancer at low concentrations. It also has a relatively long half-life, which allows for sustained exposure to cancer cells. However, one of the limitations of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its toxicity. It can cause damage to healthy cells, which can limit its therapeutic potential.
Direcciones Futuras
For the study of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- include the development of more potent and selective analogs, the study of its immunosuppressive effects, and the exploration of its potential for combination therapy and targeted drug delivery.
Métodos De Síntesis
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-diphenyl-2-propen-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-2-imidazolidinone. The second step involves the reaction of this compound with urea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-.
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been used in the treatment of various types of cancer such as breast cancer, lung cancer, and ovarian cancer. It has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
Propiedades
Número CAS |
102433-47-6 |
|---|---|
Nombre del producto |
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- |
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(1,3-diphenylpropyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c19-13-14-20-18(22)21-17(16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,20,21,22) |
Clave InChI |
IEEJPZRRIVRUHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
SMILES canónico |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
Sinónimos |
1-(2-Chloroethyl)-3-(1,3-diphenyl-2-propyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



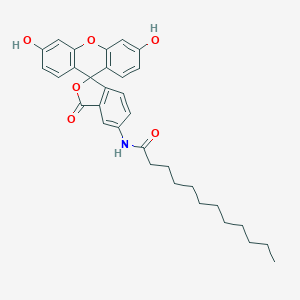
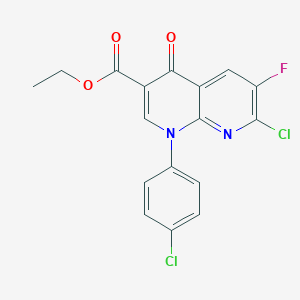




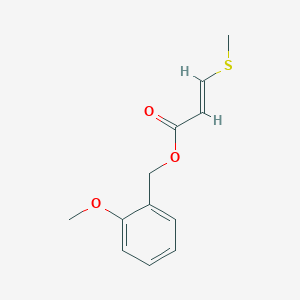
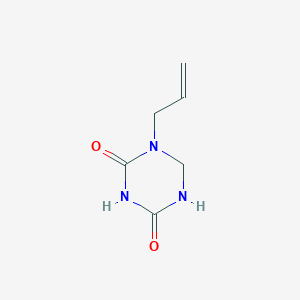
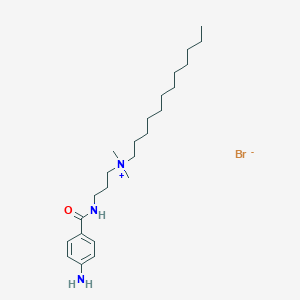
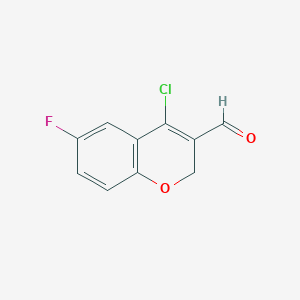
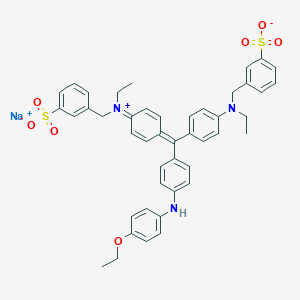
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
